molecular formula C19H27N3O B11456387 3,3-dimethyl-6-(piperidin-1-yl)-8-propyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

3,3-dimethyl-6-(piperidin-1-yl)-8-propyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

Cat. No.: B11456387
M. Wt: 313.4 g/mol
InChI Key: BUOPNVMEFOWCSP-UHFFFAOYSA-N
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Description

3,3-DIMETHYL-6-(PIPERIDIN-1-YL)-8-PROPYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrano[3,4-c]pyridine core, which is a fused ring system containing both pyridine and pyran rings. The presence of a piperidine moiety and various alkyl substituents further enhances its chemical complexity and potential for diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-DIMETHYL-6-(PIPERIDIN-1-YL)-8-PROPYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe final step often involves the formation of the pyrano ring via cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, cycloaddition, and annulation reactions are commonly employed. The use of advanced catalysts and reaction conditions can significantly enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3,3-DIMETHYL-6-(PIPERIDIN-1-YL)-8-PROPYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups onto the core structure .

Scientific Research Applications

3,3-DIMETHYL-6-(PIPERIDIN-1-YL)-8-PROPYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-DIMETHYL-6-(PIPERIDIN-1-YL)-8-PROPYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H27N3O

Molecular Weight

313.4 g/mol

IUPAC Name

3,3-dimethyl-6-piperidin-1-yl-8-propyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile

InChI

InChI=1S/C19H27N3O/c1-4-8-17-16-13-23-19(2,3)11-14(16)15(12-20)18(21-17)22-9-6-5-7-10-22/h4-11,13H2,1-3H3

InChI Key

BUOPNVMEFOWCSP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=C(C2=C1COC(C2)(C)C)C#N)N3CCCCC3

Origin of Product

United States

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